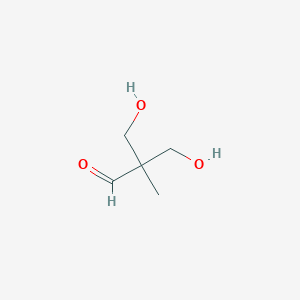

3-hydroxy-2-(hydroxymethyl)-2-methylpropanal

Cat. No. B099028

Key on ui cas rn:

18516-18-2

M. Wt: 118.13 g/mol

InChI Key: CBIFNLUPCWCNQT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05716815

Procedure details

One loopful bacterial cells of Rhodococcus erythropolis SD806 strain were inoculated in 200 ml of a culture medium having the same composition as culture medium 1 shown in Table 3 and incubated with shaking at 30° C. for 2 days. After completion of the incubation, the bacterial cells were harvested by centrifugation and 1 liter of a 50 mM potassium phosphate buffer solution containing 5 g of 1,1,1-tris(hydroxymethyl)ethane was added thereto to prepare a resting cell suspension reaction mixture. The reaction mixture had a turbidity in terms of absorbance of 0.8 at 660 nm. This was shaken at 30° C. for 24 hours. A portion of the reaction mixture was analyzed by high performance liquid chromatography and as a result, it was found that 3.3 g of 1,1,1-tris(hydroxymethyl)ethane was oxidized and decomposed to produce 1.1 g of 2,2-bis (hydroxymethyl)propionaldehyde and 2.0 g of 2,2-bis (hydroxymethyl)propionic acid.

Identifiers

|

REACTION_CXSMILES

|

P([O-])([O-])([O-])=[O:2].[K+].[K+].[K+].[OH:9][CH2:10][C:11]([CH2:15][OH:16])([CH2:13][OH:14])[CH3:12]>>[OH:14][CH2:13][C:11]([CH2:15][OH:16])([CH3:12])[CH:10]=[O:9].[OH:9][CH2:10][C:11]([CH2:15][OH:16])([CH3:12])[C:13]([OH:2])=[O:14] |f:0.1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[K+].[K+].[K+]

|

Step Two

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

OCC(C)(CO)CO

|

Step Three

|

Name

|

|

|

Quantity

|

3.3 g

|

|

Type

|

reactant

|

|

Smiles

|

OCC(C)(CO)CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

30 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with shaking at 30° C. for 2 days

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to prepare

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a resting cell suspension reaction mixture

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

This was shaken at 30° C. for 24 hours

|

|

Duration

|

24 h

|

Outcomes

Product

Details

Reaction Time |

2 d |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCC(C=O)(C)CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.1 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCC(C(=O)O)(C)CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05716815

Procedure details

One loopful bacterial cells of Rhodococcus erythropolis SD806 strain were inoculated in 200 ml of a culture medium having the same composition as culture medium 1 shown in Table 3 and incubated with shaking at 30° C. for 2 days. After completion of the incubation, the bacterial cells were harvested by centrifugation and 1 liter of a 50 mM potassium phosphate buffer solution containing 5 g of 1,1,1-tris(hydroxymethyl)ethane was added thereto to prepare a resting cell suspension reaction mixture. The reaction mixture had a turbidity in terms of absorbance of 0.8 at 660 nm. This was shaken at 30° C. for 24 hours. A portion of the reaction mixture was analyzed by high performance liquid chromatography and as a result, it was found that 3.3 g of 1,1,1-tris(hydroxymethyl)ethane was oxidized and decomposed to produce 1.1 g of 2,2-bis (hydroxymethyl)propionaldehyde and 2.0 g of 2,2-bis (hydroxymethyl)propionic acid.

Identifiers

|

REACTION_CXSMILES

|

P([O-])([O-])([O-])=[O:2].[K+].[K+].[K+].[OH:9][CH2:10][C:11]([CH2:15][OH:16])([CH2:13][OH:14])[CH3:12]>>[OH:14][CH2:13][C:11]([CH2:15][OH:16])([CH3:12])[CH:10]=[O:9].[OH:9][CH2:10][C:11]([CH2:15][OH:16])([CH3:12])[C:13]([OH:2])=[O:14] |f:0.1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[K+].[K+].[K+]

|

Step Two

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

OCC(C)(CO)CO

|

Step Three

|

Name

|

|

|

Quantity

|

3.3 g

|

|

Type

|

reactant

|

|

Smiles

|

OCC(C)(CO)CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

30 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with shaking at 30° C. for 2 days

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to prepare

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a resting cell suspension reaction mixture

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

This was shaken at 30° C. for 24 hours

|

|

Duration

|

24 h

|

Outcomes

Product

Details

Reaction Time |

2 d |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCC(C=O)(C)CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.1 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCC(C(=O)O)(C)CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |